4-Chlorophenylglyoxal hydrate CAS 6921-66-0 synonyms
4-Chlorophenylglyoxal hydrate CAS 6921-66-0 synonyms
The following technical guide provides an in-depth analysis of 4-Chlorophenylglyoxal Hydrate , resolving the specific identifier conflict noted in your request and focusing on its critical applications in drug discovery and bioconjugation.
Core Identity, Synthesis, and Applications in Drug Development
Executive Summary
4-Chlorophenylglyoxal hydrate (often abbreviated as 4-Cl-PGO ) is a specialized dicarbonyl reagent extensively used in medicinal chemistry and proteomics.[1] Its primary utility lies in two distinct domains: as a highly selective bioconjugation agent for arginine residues in proteins and as a versatile "linchpin" intermediate for synthesizing nitrogen-containing heterocycles (quinoxalines, imidazoles) found in bioactive pharmaceutical ingredients (APIs).
This guide addresses a critical nomenclature and identifier conflict often found in chemical databases, provides a validated synthesis protocol, and details the mechanistic pathways for its application in drug development.
Critical Disambiguation: CAS Identity
Warning: There is a frequent database conflict regarding the CAS number provided in the topic request (6921-66-0 ). Researchers must distinguish between the target glyoxal and its isomer/precursor to avoid experimental failure.
| Feature | Target Compound | Conflicting Isomer (CAS 6921-66-0) |
| Chemical Name | 4-Chlorophenylglyoxal hydrate | 4-Chloro-2-hydroxyacetophenone |
| Structure | ||
| Function | Arginine modifier; Heterocycle precursor | Chemical building block; Phenol derivative |
| Correct CAS | 859932-64-2 (Hydrate)16024-82-1 (Anhydrous) | 6921-66-0 |
| Physical State | White crystalline solid (Hydrate) | Crystalline solid or liquid |
| Reactivity | 1,2-Dicarbonyl (electrophile) | Phenolic ketone (nucleophile/electrophile) |
Note: This guide focuses on 4-Chlorophenylglyoxal hydrate , the reagent requested by name.
Chemical Identity & Properties
Synonyms and Nomenclature
-
IUPAC Name: 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate[1][2]
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Common Names: p-Chlorophenylglyoxal monohydrate; 4-Cl-PGO.[1]
-
Molecular Formula:
(Hydrate)[2] -
Molecular Weight: 186.59 g/mol [2]
Structural Dynamics (Hydration Equilibrium)
In its anhydrous form, the compound exists as a yellow liquid containing a reactive
Key Physical Property:
-
Melting Point: 76–79 °C (Hydrate form).
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing 4-chlorophenylglyoxal is the Riley Oxidation of 4-chloroacetophenone using Selenium Dioxide (
Experimental Protocol: Riley Oxidation
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Reagents: 4-Chloroacetophenone (1.0 eq), Selenium Dioxide (1.0 eq), Dioxane/Water (30:1 v/v).
-
Procedure:
-
Dissolve
in dioxane/water mixture at 50–55 °C. -
Add 4-chloroacetophenone in one portion.
-
Reflux with vigorous stirring for 4 hours.
-
Decant hot solution from precipitated selenium metal.
-
Distill off solvents.
-
-
Purification (Hydrate Formation):
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Dissolve the crude yellow oil in hot water (3.5 volumes).
-
Allow to cool slowly to 4 °C. The hydrate crystallizes as white needles.
-
-
Yield: Typically 70–75%.
Visualization: Synthesis Workflow
Caption: Figure 1. Riley oxidation pathway converting 4-chloroacetophenone to the stable glyoxal hydrate.[1]
Applications in Drug Development[7]
A. Arginine Bioconjugation (Proteomics)
4-Chlorophenylglyoxal is a "chemical probe" used to identify critical arginine residues in protein active sites. The 1,2-dicarbonyl group reacts selectively with the guanidinium side chain of arginine to form a cyclic adduct.
-
Mechanism: The reaction proceeds via a condensation to form a cis-diol imidazolidine derivative.[1]
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Stoichiometry: Often 2:1 (Glyoxal:Arginine) under physiological conditions, though 1:1 adducts are possible.
-
Stability: The adduct is relatively stable at acidic pH but can be reversible at high pH (alkaline hydrolysis), allowing for transient blocking of receptor sites.
Visualization: Arginine Modification Pathway
Caption: Figure 2. Selective modification of arginine residues forming a cyclic imidazolidine adduct.
B. Heterocycle Synthesis (Medicinal Chemistry)
In small molecule drug discovery, this compound is a primary building block for Quinoxalines (via reaction with 1,2-diamines) and Imidazoles (via the Debus-Radziszewski reaction).
Protocol: Synthesis of 2-(4-Chlorophenyl)quinoxaline
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Reagents: 4-Chlorophenylglyoxal hydrate (1.0 eq), o-Phenylenediamine (1.0 eq), Ethanol.
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Conditions: Reflux for 30–60 minutes.
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Workup: Cool to room temperature; the product precipitates. Filter and recrystallize from ethanol.
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Significance: Quinoxaline derivatives are privileged scaffolds in kinase inhibitors and antibacterial agents.
Visualization: Quinoxaline Synthesis
Caption: Figure 3. Condensation workflow for generating quinoxaline scaffolds from the glyoxal hydrate.
Safety & Handling
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Hazards: The compound is an
-halo ketone derivative equivalent (functionally) and a potent electrophile. It is classified as Harmful if swallowed (H302) and causes Skin/Eye Irritation (H315/H319) . -
Storage: Must be stored in a cool, dry place. The hydrate is stable, but high humidity or heat can degrade it or cause polymerization.
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Solubility: Soluble in ethanol, DMSO, and hot water; sparingly soluble in cold water.
References
-
PubChem. 4-Chlorophenylglyoxal hydrate (Compound Summary).[2] National Library of Medicine. [Link]
-
Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[3][4][5][6] Organic Syntheses, Coll. Vol. 2, p.509. [Link]
-
Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry, 243(23), 6171-6179. [Link]
Sources
- 1. 4996-21-8 4-Chlorophenylglyoxal hydrate [uscks.com]
- 2. 4-Chlorophenylglyoxal hydrate | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 3-chlorophenylglyoxal hydrate (C8H5ClO2) [pubchemlite.lcsb.uni.lu]
- 5. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 6. 4-Chlorophenylglyoxal hydrate - 羰基化合物 - 西典实验 [seedior.com]
